Bisphenol A acetate propionate

Vue d'ensemble

Description

Bisphenol A acetate propionate is a chemical compound that belongs to the family of bisphenols. It is a derivative of bisphenol A, which is widely known for its use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of acetate and propionate functional groups, which impart unique properties to the compound. This compound is used in various industrial applications, particularly as a curing agent in polymerization processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A acetate propionate involves the esterification of bisphenol A with acetic acid and propionic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions.

Activité Biologique

Bisphenol A acetate propionate (BPA-AP) is a chemical derivative of bisphenol A (BPA), which has garnered attention due to its potential biological activities and effects on human health. BPA is known for its endocrine-disrupting properties, primarily acting as a xenoestrogen. This article reviews the biological activity of BPA-AP, focusing on its pharmacological interactions, toxicological effects, and implications for human health, supported by data tables and case studies.

BPA-AP is synthesized from BPA through acetylation and propionylation, resulting in a compound that retains some estrogenic activity but with altered potency. Similar to BPA, BPA-AP interacts with hormone receptors, particularly estrogen receptors (ERα and ERβ), albeit with lower efficacy compared to estradiol. Its role as a selective estrogen receptor modulator (SERM) allows it to exhibit both agonistic and antagonistic properties depending on the tissue context.

Table 1: Comparison of Biological Activities

| Compound | Estrogenic Activity | Androgenic Activity | Other Receptor Interactions |

|---|---|---|---|

| Bisphenol A | Yes | Yes (antagonist) | ERR-γ, GPER |

| BPA-AP | Yes (weaker) | Unknown | Potentially similar to BPA |

Toxicological Effects

Recent studies have highlighted the toxicological implications of BPA-AP exposure. Research indicates that BPA-AP may contribute to reproductive toxicity, developmental abnormalities, and metabolic disruptions.

Case Study: Prenatal Exposure

A notable case study examined the effects of high prenatal exposure to BPA in a cohort of pregnant women. The study found that elevated urinary BPA levels were associated with neurobehavioral changes in infants. While direct evidence for BPA-AP was not established, it raises concerns about similar compounds' effects on fetal development.

Key Findings:

- A mother with a urinary BPA concentration of 583 µg/g creatinine exhibited neurobehavioral abnormalities in her infant at one month of age.

- The infant's symptoms normalized by age five, suggesting potential transient effects rather than permanent damage .

Table 2: Effects of BPA on Liver Function

| Dose (mg/kg) | SOD Levels (U/mg protein) | GSH Levels (μmol/g) | MDA Levels (μmol/g) |

|---|---|---|---|

| Control | 5.0 | 10.0 | 1.0 |

| 30 | 4.5 | 9.0 | 1.5 |

| 90 | 3.0 | 7.5 | 2.5 |

| 270 | 1.5 | 5.0 | 4.0 |

Findings:

- High doses of BPA resulted in decreased superoxide dismutase (SOD) and glutathione (GSH) levels while increasing malondialdehyde (MDA), indicating oxidative stress .

Endocrine Disruption

Both BPA and its derivatives like BPA-AP are implicated in endocrine disruption, affecting hormonal balance and reproductive health.

Evidence from Animal Studies

Animal studies have shown that prenatal exposure to low doses of BPA can lead to alterations in mammary gland development and reproductive behaviors in offspring.

Summary of Findings:

Propriétés

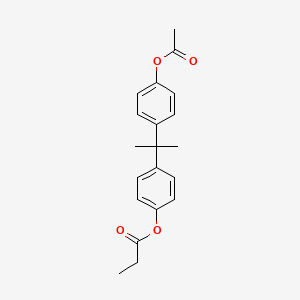

IUPAC Name |

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-19(22)24-18-12-8-16(9-13-18)20(3,4)15-6-10-17(11-7-15)23-14(2)21/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMUCEDXVAQLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071466-57-3 | |

| Record name | 1071466-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.